![molecular formula C7H12ClN5O B2445750 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide CAS No. 2411314-94-6](/img/structure/B2445750.png)
2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide, also known as CMTEP, is a selective and potent inhibitor of the metabotropic glutamate receptor subtype 5 (mGluR5). This molecule has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide selectively binds to the mGluR5 receptor and inhibits its activity. This receptor is widely distributed in the central nervous system and plays a crucial role in various neurological processes, including learning and memory, anxiety, and addiction. By inhibiting the activity of mGluR5, 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide modulates the glutamatergic signaling pathway, leading to the improvement of cognitive function and the reduction of anxiety and drug-seeking behavior.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide has been shown to have a wide range of biochemical and physiological effects. In animal models, 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide has been shown to improve cognitive function, reduce anxiety, and reverse drug-seeking behavior. Moreover, 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease. These effects are mediated by the modulation of the glutamatergic signaling pathway through the inhibition of mGluR5 activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide is its high selectivity and potency for mGluR5 inhibition. This allows for the precise modulation of the glutamatergic signaling pathway, leading to specific effects on cognitive function, anxiety, and addiction. However, one of the limitations of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide is its poor solubility in water, which can make it challenging to use in some experimental settings.
Orientations Futures
There are several future directions for the research and development of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide. One of the areas of interest is the potential therapeutic applications of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide in neurological disorders, including Fragile X syndrome, anxiety, depression, addiction, and Parkinson's disease. Moreover, there is a need for the development of more potent and selective mGluR5 inhibitors with improved solubility and pharmacokinetic properties. Finally, further studies are needed to elucidate the exact mechanisms of action of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide and its effects on the glutamatergic signaling pathway.
Conclusion:
In conclusion, 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide is a selective and potent inhibitor of the mGluR5 receptor with potential therapeutic applications in various neurological disorders. Its precise modulation of the glutamatergic signaling pathway has shown promising results in improving cognitive function, reducing anxiety, and reversing drug-seeking behavior. However, further studies are needed to fully understand the mechanisms of action of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide and its effects on the glutamatergic signaling pathway.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide involves a three-step process starting from 5-methyltetrazole. The first step is the protection of the tetrazole ring by acetylation, followed by the alkylation of the protected tetrazole with 2-chloro-N-(2-bromoethyl)propanamide. Finally, the deprotection of the acetyl group leads to the formation of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide. This process yields a high purity and high yield of 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide.
Applications De Recherche Scientifique
2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Fragile X syndrome, anxiety, depression, addiction, and Parkinson's disease. In preclinical studies, 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide has shown promising results in improving cognitive function, reducing anxiety, and reversing drug-seeking behavior. Moreover, 2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5O/c1-5(8)7(14)9-3-4-13-6(2)10-11-12-13/h5H,3-4H2,1-2H3,(H,9,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMOMSWDYWZGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2445668.png)
![6-Methyl-3-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2445669.png)
![4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2445673.png)
![8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2445674.png)
![1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2445675.png)
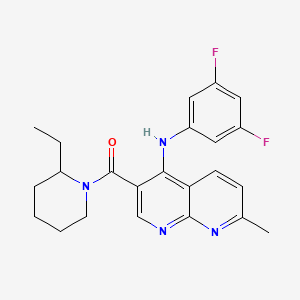
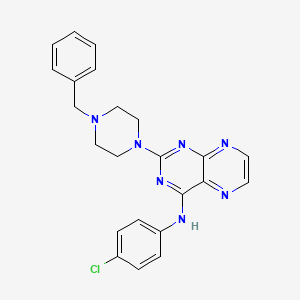
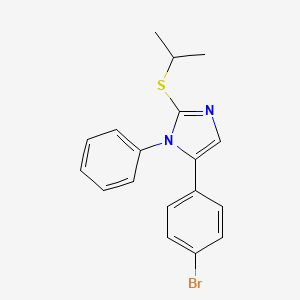
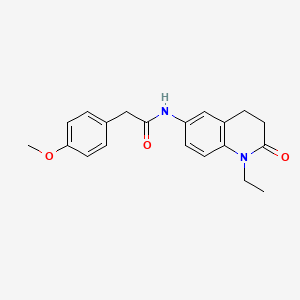
![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)


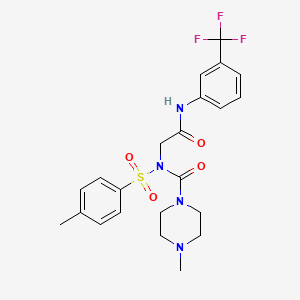
![[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2445689.png)